molecular formula C6H8F3NO B3017155 6-(Trifluoromethyl)piperidin-2-one CAS No. 1394040-82-4

6-(Trifluoromethyl)piperidin-2-one

Cat. No. B3017155
CAS RN: 1394040-82-4
M. Wt: 167.131
InChI Key: DIJXEGUOBRBICZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones, which are lactams of piperidine featuring a ketone functional group. The trifluoromethyl group attached to the piperidine ring significantly influences the chemical and physical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds and mimetics of biologically important molecules .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through several methods. One approach involves the hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to yield the corresponding piperidinones. These intermediates are then utilized to create novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics, showcasing the compound's versatility in medicinal chemistry . Another pathway includes the generation of α-trifluoromethyl piperidinic derivatives from various precursors such as pipecolic acid, lactam derivatives, pyridine or pyridinone derivatives, and linear amines through different synthetic strategies like cyclization and [4 + 2]-cycloaddition .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, as seen in the synthesis of linear trichromium complexes with the anion of 2,6-di(phenylimino)piperidine. These complexes exhibit interesting metal-metal bonding interactions and coordination geometries, which are elucidated using X-ray crystallography . Additionally, the molecular structure and spectroscopic properties of related piperidine derivatives have been studied using experimental techniques like FT-IR and FT-Raman spectroscopy, complemented by theoretical methods such as density functional theory (DFT) to understand the vibrational wavenumbers and bonding features .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For instance, the trifluoromethyl group can influence the reaction pathway, as demonstrated in the synthesis of 3-trifluoromethylated piperazin-2-ones from α-bromo enones and ethylenediamines, where the presence of the trifluoromethyl group leads to a unique reaction mechanism involving a captodative aminoenone intermediate . Stereoselective rearrangements and ring expansions are also notable reactions, allowing the synthesis of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines from prolinols .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are crucial for the compound's application in drug design and synthesis. The non-linear optical (NLO) behavior, molecular properties like ionization potential, and stability arising from hyperconjugative interactions have been analyzed using NBO analysis, providing insights into the compound's reactivity and potential applications in materials science .

Scientific Research Applications

  • Superacid-Catalyzed Chemical Reactions

    • 6-(Trifluoromethyl)piperidin-2-one is involved in superacid-catalyzed chemical reactions. In one study, it was found that 1,2,3,6-tetrahydropyridines react with arenes in the presence of superacids to form aryl-substituted piperidines, suggesting potential applications in the synthesis of complex organic compounds (Klumpp et al., 2001).
  • Synthesis of Spiro[indene-2,3′-piperidine] Derivatives

    • The compound plays a role in the synthesis of spiro[indene-2,3′-piperidine] derivatives. A study showed that in the presence of iodine, a one-pot multi-component reaction involving ethyl trifluoroacetoacetate and other components led to the synthesis of these derivatives, indicating its utility in creating complex fluorine-containing organic molecules (Dai et al., 2012).
  • Glycosylation Reactions

    • This compound derivatives have been used as donors in glycosylation reactions. The fluorine atoms present in the compound influence the stereochemical outcome of these reactions, showcasing its importance in stereo-selective synthesis (Crich & Vinogradova, 2007).
  • Synthesis of Enantioenriched Piperidines

    • The compound is instrumental in synthesizing enantioenriched piperidines. Research shows that 3-substituted 2-(trifluoromethyl)piperidines can be synthesized from L-proline via an aziridinium intermediate, highlighting its use in asymmetric synthesis (Rioton et al., 2015).
  • Synthesis of Fluorescent Organic Compounds

    • It's also involved in the synthesis of fluorescent organic compounds. A study demonstrated that piperidine catalyzed the synthesis of highly fluorescent 3,5-disubstituted 2,6-dicyanoanilines, indicating its potential in the development of new materials with unique optical properties (Ramulu et al., 2013).
  • X-ray Structural Analysis

    • The compound has been used in X-ray structural analysis studies. For example, research involving N-cyclohexylcarbamoyl derivatives of piperidin-4-one revealed insights into crystal structure and conformation, demonstrating its applicability in material science and structural chemistry (Anand et al., 2021).
  • Synthesis of Piperidines and Indolizidines

    • It plays a role in the synthesis of trisubstituted piperidines and indolizidines, as shown in a study where a combination of different chemical reactions was used to prepare these compounds, indicating its use in the synthesis of complex alkaloids (Harris & Padwa, 2003).
  • Synthesis of Trifluoromethyl-Containing Mimetics

    • The compound is also involved in the synthesis of trifluoromethyl-containing mimetics. Research showed that hydrogenation of certain derivatives led to the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics, highlighting its role in medicinal chemistry (Tolmachova et al., 2011).
  • Synthesis of Functionalized Piperidines

    • Additionally, it is used in the synthesis of functionalized piperidines. A protocol was developed for the diastereoselective one-pot synthesis of these compounds, demonstrating its versatility in organic synthesis (Prajapti et al., 2015).
  • Potentiometric and NMR Studies

    • It is involved in potentiometric and NMR studies. Research on piperyd-1-yl-methane-1,1-diphosphonic acids showed the compound's ability to coordinate with metal ions, suggesting applications in coordination chemistry and metal ion analysis (Matczak-Jon et al., 2006).

Future Directions

Piperidine derivatives, including 6-(Trifluoromethyl)piperidin-2-one, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-(trifluoromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXEGUOBRBICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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